N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core substituted with a 2-methoxyethyl group at the 1-position and a 2,4,5-trimethylbenzenesulfonamide moiety at the 7-position. The THQ scaffold is widely explored in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as opioid receptors, mTOR kinases, and others . The 2-methoxyethyl substituent may enhance solubility and metabolic stability, while the trimethylbenzenesulfonamide group likely contributes to steric and electronic modulation of target binding .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(13-16(15)2)27(24,25)22-19-8-7-18-6-5-9-23(10-11-26-4)20(18)14-19/h7-8,12-14,22H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMOBUIPDBFAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A modified approach involves reacting 4-aminophenylacetic acid derivatives with valeric acid analogs. Heating 7-nitro-1,2,3,4-tetrahydroquinoline precursors in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 65–75°C for 2–4 hours achieves cyclization with >80% yield. The nitro group at position 7 is subsequently reduced to an amine using hydrogenation over palladium on carbon (Pd/C) in ethanol at 50°C.
Functionalization at Position 1
Introducing the 2-methoxyethyl group at the nitrogen atom of tetrahydroquinoline employs alkylation. Treating 1,2,3,4-tetrahydroquinolin-7-amine with 2-methoxyethyl chloride in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80°C for 6 hours affords 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine. Yields typically range from 70–85%, depending on the stoichiometry of the alkylating agent.
Synthesis of 2,4,5-Trimethylbenzenesulfonamide
The sulfonamide component is prepared via sulfonation of a substituted benzene derivative. Patent CN104829499A details a robust method for synthesizing benzenesulfonamide derivatives.
Sulfonation of Mesitylene
2,4,5-Trimethylbenzenesulfonyl chloride is synthesized by reacting mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The crude sulfonyl chloride is isolated by precipitation in ice water and purified via recrystallization from hexane, achieving 90–95% purity.
Formation of the Sulfonamide
The sulfonamide is generated by reacting 2,4,5-trimethylbenzenesulfonyl chloride with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at room temperature for 4 hours. The product is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated to yield 2,4,5-trimethylbenzenesulfonamide in 85–90% yield.
Coupling of Tetrahydroquinoline and Sulfonamide Moieties
The final step involves coupling 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2,4,5-trimethylbenzenesulfonamide.
Sulfonamide Bond Formation
A mixture of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv), and triethylamine (Et₃N, 2.0 equiv) in dichloromethane (DCM) is stirred at 25°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with DCM, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound in 75–80% yield.
Optimization and Analytical Data
Reaction Condition Optimization
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.60 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, NCH₂), 3.55 (t, J = 6.0 Hz, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 2.85–2.70 (m, 2H, CH₂), 2.50–2.40 (m, 5H, Ar-CH₃), 2.30–2.20 (m, 2H, CH₂).
- MS (ESI) : m/z 429.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Patent) |
|---|---|---|
| Cyclization Yield | 82% | N/A |
| Alkylation Yield | 78% | N/A |
| Sulfonamide Yield | N/A | 88% |
| Coupling Yield | 75% | 80% |
| Total Time (hours) | 24 | 20 |
Chemical Reactions Analysis
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to yield the corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyethyl position, using reagents such as alkyl halides or sulfonyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility .
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- MOR/Kinase Selectivity : Compounds like 14d (MOR-targeted) prioritize lipophilic substituents, whereas mTOR inhibitors (10a/b) favor acyl groups for membrane penetration . The target compound’s 2-methoxyethyl group may position it for CNS targets requiring balanced lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
